molecular formula C7H12Cl2N4S B3113771 1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride CAS No. 1982760-64-4

1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride

Cat. No. B3113771
CAS RN: 1982760-64-4
M. Wt: 255.17
InChI Key: JOMQUNFLUNQTQD-UHFFFAOYSA-N
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Description

“1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine” is a chemical compound with the CAS Number: 173053-54-8 . It has a molecular weight of 203.7 and a linear formula of C7 H10 Cl N3 S . It is a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H10ClN3S/c8-6-7 (10-12-9-6)11-4-2-1-3-5-11/h1-5H2 . This code provides a unique identifier for chemical substances, and can be used to generate a 2D structure for the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 203.7 and a linear formula of C7 H10 Cl N3 S .

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound has been used in the synthesis of various heterocycles, including indolization and phenylpyrazolation reactions, demonstrating weak antimicrobial activity against certain bacteria (Iwakawa et al., 2000).
  • It plays a role in the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, some of which exhibit inhibitory effects on certain bacteria and viruses (Xia, 2015).

Biological Activity

  • Research indicates its involvement in the creation of fungicide lead compounds, with certain derivatives showing potential wide spectrum of fungicide activity (Fan et al., 2010).
  • Some derivatives of this chemical have been studied for their cardioprotective effects, with certain compounds showing promise as potential cardioprotective agents (Drapak et al., 2019).

Pesticidal Activities

  • Derivatives of this compound have demonstrated pesticidal activities against mosquito larvae and phytopathogenic fungi, suggesting their potential as control agents for pests and plant diseases (Choi et al., 2015).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4S.ClH/c1-11-2-4-12(5-3-11)7-6(8)9-13-10-7;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMQUNFLUNQTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NSN=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-1,2,5-thiadiazol-3-YL)-4-methylpiperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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